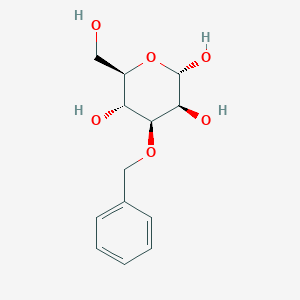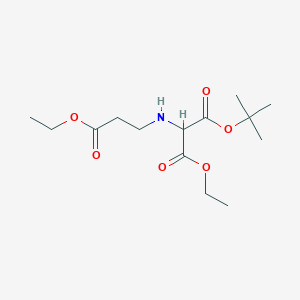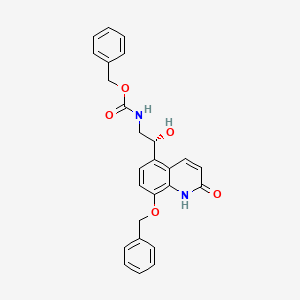
3-O-Benzyl-a-D-mannopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-Benzyl-α-D-mannopyranoside is an organic compound with the molecular formula C13H18O6 and a molecular weight of 270.28 g/mol . It is a white crystalline solid that is soluble in polar solvents such as water, alcohols, and ketones . This compound is often used as a substrate or raw material in chemical synthesis to produce other organic compounds .
Preparation Methods
The preparation of 3-O-Benzyl-α-D-mannopyranoside involves several steps. One common method includes the following steps :
Reaction of α-D-mannose with benzoyl chloride: In the presence of a base, α-D-mannose reacts with benzoyl chloride to form α-D-mannose benzoate.
Catalytic reaction with benzyl alcohol: Using a catalyst such as sodium perchlorate or silver perchlorate under acidic conditions, α-D-mannose benzoate reacts with benzyl alcohol to yield 3-O-Benzyl-α-D-mannopyranoside.
Chemical Reactions Analysis
3-O-Benzyl-α-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the benzyl group is replaced by other functional groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-O-Benzyl-α-D-mannopyranoside has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is used in studies related to carbohydrate metabolism and enzyme activity.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-O-Benzyl-α-D-mannopyranoside involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
3-O-Benzyl-α-D-mannopyranoside can be compared with other similar compounds such as:
α-D-Mannopyranoside: A simpler form without the benzyl group.
2,3,4,6-Tetra-O-benzyl-D-mannopyranose: A more complex derivative with multiple benzyl groups.
Methyl α-D-mannopyranoside: A methylated derivative used in similar applications.
The uniqueness of 3-O-Benzyl-α-D-mannopyranoside lies in its specific structure, which allows it to be used as a versatile intermediate in various chemical syntheses .
Properties
Molecular Formula |
C13H18O6 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-(hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol |
InChI |
InChI=1S/C13H18O6/c14-6-9-10(15)12(11(16)13(17)19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12+,13+/m1/s1 |
InChI Key |
FYEFQDXXKFUMOJ-BNDIWNMDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H](O[C@@H]([C@H]2O)O)CO)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(OC(C2O)O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11827405.png)
![7-(tert-Butyl)-4-chloro-5-iodo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11827406.png)


![4-[1-Chloro-2-(methylamino)ethyl]-1,2-benzenediol Hydrochloride](/img/structure/B11827419.png)

![Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate](/img/structure/B11827434.png)




![3-[Methoxy-(4-methoxyphenyl)methyl]-1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B11827458.png)
